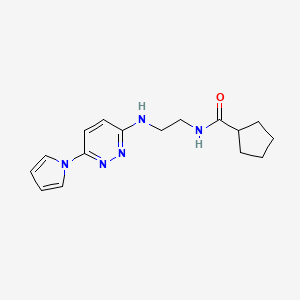

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-10-9-17-14-7-8-15(20-19-14)21-11-3-4-12-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,17,19)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOOTPJNYLOOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Substitution with Pyrrole: The pyridazine ring is then subjected to a substitution reaction with pyrrole in the presence of a base such as sodium hydride or potassium carbonate.

Amidation Reaction: The substituted pyridazine is then reacted with 2-aminoethylcyclopentanecarboxamide under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce partially or fully reduced derivatives of the original compound.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazine and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are exemplified by derivatives listed in a 2019 patent (), which share key functional groups but differ in core heterocycles and substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Potential Implications |

|---|---|---|---|---|

| Target Compound : N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide | Pyridazine | 6-(1H-pyrrol-1-yl), ethylamino linker, cyclopentanecarboxamide | Amide, pyrrole, secondary amine | Enhanced solubility (cyclopentane), modular binding via pyridazine-pyrrole interaction |

| Analog 1 : N-(4-(6-(1H-Pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-...acetamid | Quinoline | 6-(1H-pyrrol-1-yl), tetrahydrofuran-3-yloxy, cyano, piperidin-4-ylidenacetamid | Amide, pyrrole, ether, nitrile | Increased rigidity (quinoline core), hydrogen-bonding via nitrile, metabolic stability (tetrahydrofuran) |

| Analog 2 : N-(3-Cyano-4-(octahydroindol-1-yl)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-...acetamid | Quinoline | Octahydroindole, tetrahydrofuran-3-yloxy, cyano, piperidin-4-ylidenacetamid | Amide, saturated indole, ether, nitrile | Improved lipophilicity (octahydroindole), potential CNS penetration |

| Analog 3 : N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-...acetamid | Quinoline | Pyrimidin-2-ylamino, tetrahydrofuran-3-yloxy, cyano, piperidin-4-ylidenacetamid | Amide, pyrimidine, ether, nitrile | Enhanced π-stacking (pyrimidine), kinase inhibition potential |

Key Observations :

Core Heterocycle Differences: The target compound’s pyridazine core (a six-membered ring with two adjacent nitrogen atoms) offers distinct electronic properties compared to the quinoline cores (a fused benzene-pyridine system) in analogs. Pyridazine may enhance solubility due to its polarity, while quinoline provides aromatic bulk for hydrophobic interactions .

Substituent Variations: The cyclopentanecarboxamide group in the target compound introduces a saturated carbocyclic ring, likely improving metabolic stability compared to the piperidin-4-ylidenacetamid group in analogs, which contains a conjugated double bond susceptible to oxidation . The tetrahydrofuran-3-yloxy and cyano groups in analogs suggest tailored hydrogen-bonding and dipole interactions, absent in the target compound.

Functional Group Synergies :

- The pyrrole group in the target compound and Analog 1 may facilitate π-π stacking or metal coordination, whereas Analog 3’s pyrimidine substituent could broaden target specificity (e.g., kinase inhibitors).

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a pyrrole moiety, and a cyclopentanecarboxamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.36 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the pyridazine and pyrrole moieties suggests potential interactions with protein targets involved in signal transduction pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing physiological responses such as cell proliferation or apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against various pathogens. The structural features may enhance membrane permeability or inhibit essential bacterial enzymes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Anticancer Efficacy | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound. Mechanistic studies indicated apoptosis induction via caspase activation. |

| Study 2 : Antimicrobial Activity | Showed effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be within clinically relevant ranges. |

| Study 3 : Enzyme Interaction | Identified as a potent inhibitor of specific kinases involved in cancer cell signaling, leading to decreased cell proliferation rates in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.